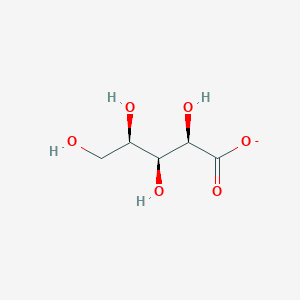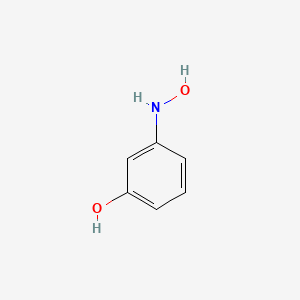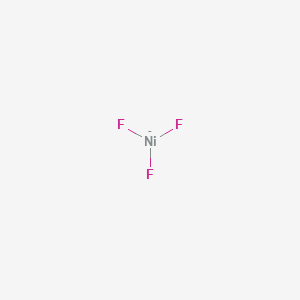
Trifluoronickelate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoronickelate(1-) is a nickel coordination entity and a perfluorometallate anion.
Applications De Recherche Scientifique
Negative Thermal Expansion
Cubic scandium trifluoride (ScF3) exhibits large negative thermal expansion over a wide temperature range. Inelastic neutron scattering experiments have shown a significant anharmonic contribution and thermal stiffening of modes, attributed to the motion of F atoms transverse to their bond direction in the DO9 structure of ScF3. This contributes to phonon stiffening with temperature and a significant part of the negative thermal expansion (Li et al., 2011).
Sustainable Chemistry and Nucleophilic Trifluoromethylation
Trifluoromethane, derived from polytetrafluoroethylene manufacture, has been utilized for the generation of trifluoromethyl carbanions and subsequent trapping with electrophiles. This process, achieved in a flow reactor setup, leverages modern in-line analytical tools for accurate reagent dosing, highlighting an advancement in sustainable chemistry (Musio et al., 2018).
Catalytic Fluoride-Rebound Mechanism
A borane-catalyzed formal C(sp3)-CF3 reductive elimination from Au(III) has been discovered, proceeding via fluoride abstraction, migratory insertion, and C-F reductive elimination. This catalytic fluoride-rebound mechanism facilitates the synthesis of complex organic derivatives with trifluoromethyl compounds (Levin et al., 2017).
Organotrifluoroborates in Cross-Coupling Reactions
Organotrifluoroborates have been identified as an alternative for use in Suzuki-Miyaura and other transition-metal-catalyzed cross-coupling reactions. Their stability towards various reagents allows manipulation of remote functional groups while retaining the carbon-boron bond (Molander & Ellis, 2007).
Tris(pentafluorophenyl)borane in Organic and Organometallic Chemistry
Tris(pentafluorophenyl)borane, known for its role in homogeneous Ziegler-Natta chemistry, has been increasingly used in various catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. Its strong boron Lewis acidity makes it a versatile reagent for numerous reactions (Erker, 2005).
Advancements in Borylation Chemistry
Tris(pentafluorophenyl)borane's high Lewis acidity, derived from its C6F5 rings, has seen extensive applications in reactions like borylation, hydrogenation, and frustrated Lewis pair chemistry. Its properties have paved the way for advancements in boron chemistry related to borylation reactions (Lawson & Melen, 2017).
Propriétés
Formule moléculaire |
F3Ni- |
|---|---|
Poids moléculaire |
115.689 g/mol |
Nom IUPAC |
trifluoronickel(1-) |
InChI |
InChI=1S/3FH.Ni/h3*1H;/q;;;+2/p-3 |
Clé InChI |
SQRFIGJRPMXVGC-UHFFFAOYSA-K |
SMILES |
F[Ni-](F)F |
SMILES canonique |
F[Ni-](F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



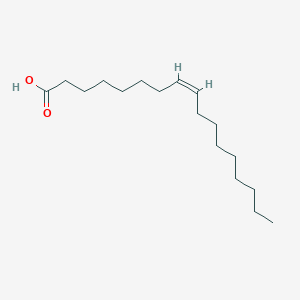

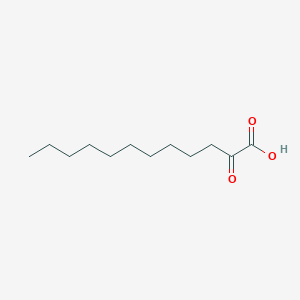

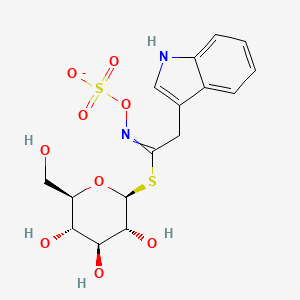


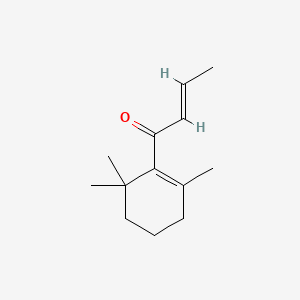
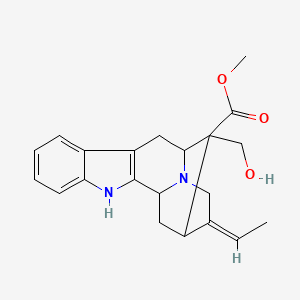
![(2Z)-2-[2-hydroxy-3,4-dimethoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B1235708.png)
![(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,22,23-heptol](/img/structure/B1235711.png)
![(2S)-N-[(2R)-1-[[(3S,6R,8S,12S,13R,16R,17S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide](/img/structure/B1235712.png)
